

# Application Notes and Protocols for (S)-Sunvozertinib Administration in Mouse Xenograft Studies

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## Compound of Interest

Compound Name: (S)-Sunvozertinib

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## Introduction

**(S)-Sunvozertinib** (also known as DZD9008) is a potent, irreversible, and selective oral tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) exon 20 insertion (exon20ins) mutations.[1][2][3] These mutations are a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and have historically been challenging to treat with conventional EGFR TKIs.[2][4] Preclinical studies utilizing mouse xenograft models have been instrumental in demonstrating the in vivo efficacy and pharmacodynamic effects of Sunvozertinib, supporting its clinical development.[3][5]

These application notes provide a comprehensive overview and detailed protocols for the administration of **(S)-Sunvozertinib** in both cell line-derived (CDX) and patient-derived (PDX) mouse xenograft models based on published preclinical data.

## Data Presentation

### Table 1: Summary of (S)-Sunvozertinib Efficacy in EGFR Exon20ins Xenograft Models

Xenograft Model	EGFR Mutation Status	Treatment Group (Oral Administration )	Tumor Growth Inhibition (TGI) / Regression	Reference
LU0387 (PDX)	EGFR exon20ins (H773_V774insN PH)	12.5 mg/kg, twice daily (b.i.d.)	Dose-dependent tumor growth inhibition	<a href="#">[2]</a> <a href="#">[6]</a>
25 mg/kg, b.i.d.	Tumor regression	<a href="#">[2]</a> <a href="#">[6]</a>		
50 mg/kg, b.i.d.	Profound tumor regression	<a href="#">[2]</a> <a href="#">[6]</a>		
LU3075 (PDX)	EGFR exon20ins (P772_H773insD NP)	12.5 mg/kg, once daily (q.d.)	Dose-dependent tumor growth inhibition	<a href="#">[2]</a> <a href="#">[6]</a>
25 mg/kg, q.d.	Tumor regression	<a href="#">[2]</a> <a href="#">[6]</a>		
50 mg/kg, q.d.	Profound tumor regression	<a href="#">[2]</a> <a href="#">[6]</a>		

**Table 2: Summary of (S)-Sunvozertinib Activity in Wild-Type EGFR Xenograft Model**

Xenograft Model	EGFR Mutation Status	Treatment Group (Oral Administration )	Tumor Growth Inhibition (TGI) / Regression	Reference
A431 (CDX)	Wild-Type EGFR (overexpressed)	25 mg/kg, once daily (q.d.)	No tumor regression observed	<a href="#">[6]</a>

## Experimental Protocols

## Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models (LU0387 and LU3075)

This protocol describes the general procedure for establishing patient-derived xenografts. Specific pathogen-free, immunodeficient mice (e.g., NOD/SCID or SCID hairless outbred (SHO) mice) are required.<sup>[7][8]</sup>

### Materials:

- Fresh tumor tissue from NSCLC patients with confirmed EGFR exon20ins mutations.
- Sterile transport medium (e.g., RPMI-1640 with antibiotics) on ice.
- Sterile surgical instruments (scalpels, forceps).
- Sterile Petri dishes.
- Phosphate-buffered saline (PBS).
- Biosafety cabinet.
- Immunodeficient mice (6-8 weeks old).
- Anesthesia (e.g., isoflurane).
- Wound clips or surgical glue.
- Analgesics.

### Procedure:

- Tissue Collection: Aseptically collect fresh tumor specimens from surgery or biopsy and immediately place them in a sterile vial containing transport medium on ice.<sup>[9]</sup>
- Tissue Processing (within a biosafety cabinet): a. Transfer the tumor tissue to a sterile Petri dish. b. Wash the tissue with cold, sterile PBS to remove blood and debris. c. Using sterile instruments, carefully remove any non-tumorous or necrotic tissue. d. Mince the viable tumor tissue into small fragments of approximately 2-3 mm<sup>3</sup>.<sup>[9]</sup>

- Implantation: a. Anesthetize the immunodeficient mouse. b. Make a small incision (approx. 5 mm) in the skin of the flank. c. Create a subcutaneous pocket using blunt dissection. d. Implant one to two tumor fragments into the subcutaneous space.<sup>[10]</sup> e. Close the incision with wound clips or surgical glue.
- Post-operative Care and Monitoring: a. Administer analgesics as per institutional guidelines. b. Monitor the mice for recovery and signs of distress. c. Palpate the implantation site twice weekly to monitor for tumor establishment.
- Tumor Growth and Passaging: a. Once tumors reach a volume of approximately 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups. b. When tumors reach a size of 1.0-1.5 cm in diameter, passage the tumors into new recipient mice to expand the model.<sup>[4]</sup> PDX models are typically used for studies after at least three passages to ensure stability.<sup>[8]</sup>

## Protocol 2: (S)-Sunvozertinib Formulation and Administration

### Materials:

- **(S)-Sunvozertinib** powder.
- Vehicle for oral gavage (e.g., 0.5% methylcellulose or a similar aqueous-based vehicle is commonly used for oral administration of small molecules in mice, though the exact vehicle for Sunvozertinib was not specified in the reviewed literature).
- Oral gavage needles.
- Syringes.
- Balance and weigh boats.
- Vortex mixer or sonicator.

### Procedure:

- Formulation Preparation: a. Calculate the required amount of **(S)-Sunvozertinib** based on the desired dose (e.g., 25 mg/kg) and the number and weight of the mice. b. Weigh the **(S)-**

- Sunvozertinib** powder accurately. c. Prepare the vehicle solution. d. Suspend the **(S)-Sunvozertinib** powder in the vehicle to the desired final concentration. Ensure a homogenous suspension, potentially using a vortex mixer or sonicator. Prepare fresh daily.
- Oral Administration: a. Gently restrain the mouse. b. Administer the prepared **(S)-Sunvozertinib** suspension or vehicle control orally using a gavage needle. The volume is typically 100 µL for a 20-25 g mouse. c. Administer the treatment once daily (q.d.) or twice daily (b.i.d.) as required by the experimental design.[\[6\]](#) d. Continue treatment for the duration of the study.

## Protocol 3: Tumor Growth Monitoring and Efficacy Evaluation

### Materials:

- Digital calipers.
- Animal scale.

### Procedure:

- Tumor Measurement: a. Measure the tumor dimensions (length and width) twice weekly using digital calipers.[\[6\]](#) b. Calculate the tumor volume using the formula: Tumor Volume (mm<sup>3</sup>) = (Width<sup>2</sup> x Length) / 2.
- Body Weight Measurement: a. Record the body weight of each mouse twice weekly to monitor for toxicity.[\[6\]](#)
- Efficacy Endpoints: a. The primary efficacy endpoint is often tumor growth inhibition (TGI) or tumor regression. b. Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm<sup>3</sup>) or until the study endpoint is reached.[\[11\]](#) c. Euthanize mice if tumors become ulcerated or if body weight loss exceeds 20%.

## Protocol 4: Pharmacodynamic Analysis by Immunohistochemistry (IHC)

This protocol provides a general method for detecting phosphorylated EGFR (pEGFR) and phosphorylated ERK (pERK) in tumor tissues.

Materials:

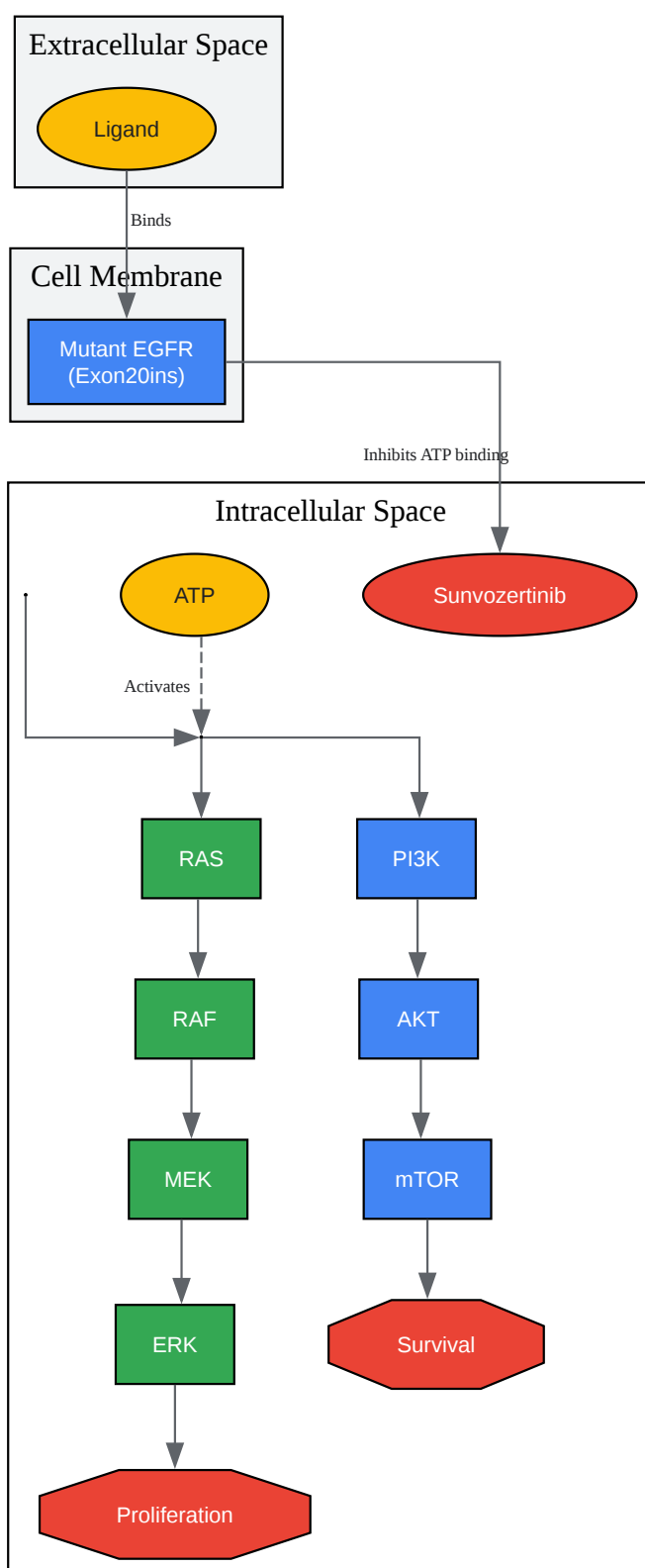
- Formalin (10% neutral buffered).
- Paraffin processing reagents (ethanol series, xylene).
- Paraffin wax.
- Microtome.
- Microscope slides.
- Antigen retrieval buffer (e.g., sodium citrate buffer, pH 6.0).
- Hydrogen peroxide (3%).
- Blocking buffer (e.g., 1% bovine serum albumin or normal goat serum).
- Primary antibodies:
  - Rabbit anti-pEGFR (Tyr1068).
  - Rabbit anti-pERK (Thr202/Tyr204).
- HRP-conjugated secondary antibody (anti-rabbit).
- DAB substrate kit.
- Hematoxylin counterstain.
- Mounting medium.

Procedure:

- Tissue Collection and Fixation: a. At the end of the study, euthanize the mice and excise the tumors. b. Fix the tumor tissues in 10% neutral buffered formalin for 24 hours.

- Tissue Processing and Sectioning: a. Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax. b. Cut 3-5  $\mu\text{m}$  sections using a microtome and mount on slides.
- Deparaffinization and Rehydration: a. Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: a. Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath). Allow to cool.
- Immunostaining: a. Wash slides with TBST (Tris-buffered saline with 0.1% Tween-20). b. Inactivate endogenous peroxidase by incubating with 3% hydrogen peroxide for 10 minutes. c. Wash with TBST. d. Block non-specific binding with blocking buffer for 1 hour. e. Incubate with the primary antibody (e.g., anti-pEGFR or anti-pERK) overnight at 4°C. f. Wash with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash with TBST.
- Detection and Counterstaining: a. Apply the DAB substrate and incubate until the desired stain intensity develops. b. Rinse with water. c. Counterstain with hematoxylin.
- Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol and xylene. b. Mount with a permanent mounting medium.
- Analysis: a. Image the slides and quantify the staining intensity. The expression of pEGFR and pERK in tumor tissues is normalized to the vehicle control group.[6]

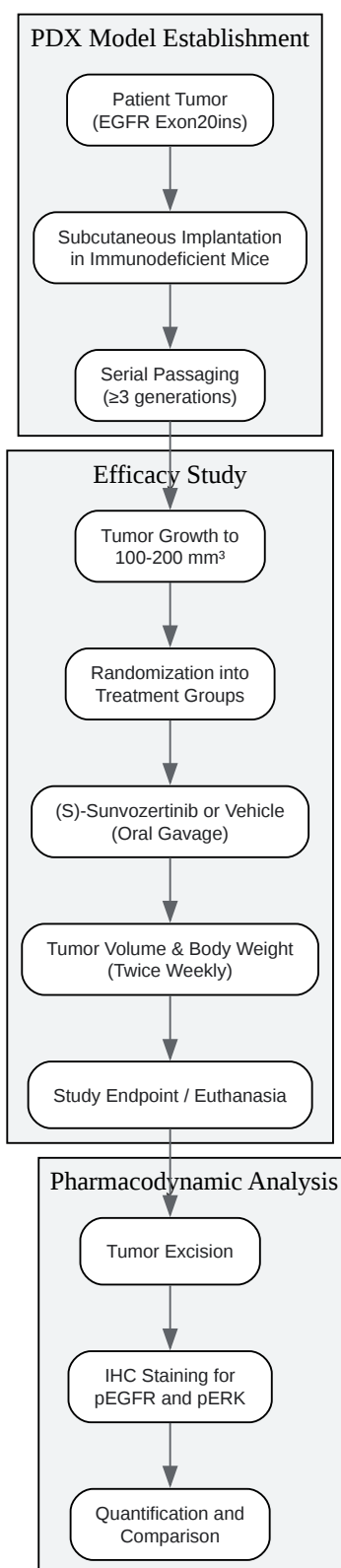
## Mandatory Visualizations



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Caption: **(S)-Sunvozertinib** inhibits mutant EGFR signaling.





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Caption: Experimental workflow for Sunvozertinib xenograft studies.

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